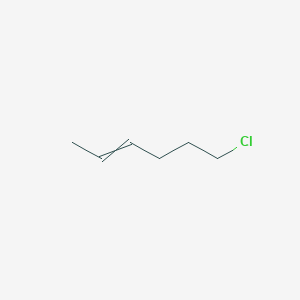
1-Chloro-4-hexene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-hexene is an organic compound with the molecular formula C6H11Cl. It is a member of the alkene family, characterized by the presence of a carbon-carbon double bond. The compound consists of a six-carbon chain with a chlorine atom attached to the first carbon and a double bond between the fourth and fifth carbons. This structure imparts unique chemical properties to this compound, making it a valuable intermediate in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1-Chloro-4-hexene can be synthesized through several methods. One common approach involves the reaction of 1-hexene with chlorine gas in the presence of a catalyst. This process typically occurs under controlled conditions to ensure selective chlorination at the desired position. Another method involves the use of allylmagnesium bromide, which reacts with 1-bromo-3-chloropropane to produce this compound .
Industrial Production Methods
In industrial settings, this compound is often produced via the ethylene trimerization method. This process involves the trimerization of ethylene in the presence of a catalyst, resulting in the formation of 1-hexene, which is subsequently chlorinated to yield this compound . This method is favored for its high selectivity and efficiency in producing the desired compound.
化学反応の分析
Types of Reactions
1-Chloro-4-hexene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) under basic conditions.
Addition Reactions: Reagents such as bromine (Br2) and hydrogen chloride (HCl) are used under controlled conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are employed.
Major Products
Substitution: Products include various substituted alkenes.
Addition: Products include dihalides and haloalkanes.
Oxidation: Products include alcohols, aldehydes, and carboxylic acids.
科学的研究の応用
1-Chloro-4-hexene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: This compound is used in the production of specialty chemicals, surfactants, and lubricants
作用機序
The mechanism of action of 1-Chloro-4-hexene involves its reactivity with various chemical reagents. The double bond in the compound allows it to participate in addition reactions, while the chlorine atom can undergo substitution reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions, leading to the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and reagents used .
類似化合物との比較
Similar Compounds
- 1-Chloro-2-hexene
- 1-Chloro-3-hexene
- 1-Chloro-5-hexene
Comparison
1-Chloro-4-hexene is unique due to the position of the chlorine atom and the double bond in its structure. This specific arrangement imparts distinct reactivity and selectivity in chemical reactions compared to its isomers. For example, 1-Chloro-2-hexene and 1-Chloro-3-hexene have different reactivity patterns due to the varying positions of the chlorine atom and double bond .
特性
分子式 |
C6H11Cl |
|---|---|
分子量 |
118.60 g/mol |
IUPAC名 |
6-chlorohex-2-ene |
InChI |
InChI=1S/C6H11Cl/c1-2-3-4-5-6-7/h2-3H,4-6H2,1H3 |
InChIキー |
SJHDJTNQXRYLLN-UHFFFAOYSA-N |
正規SMILES |
CC=CCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


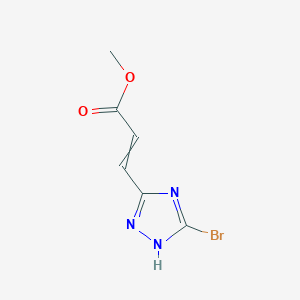
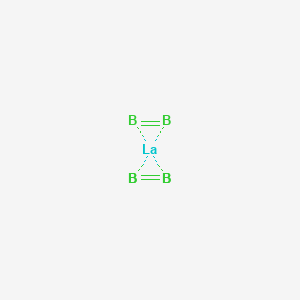
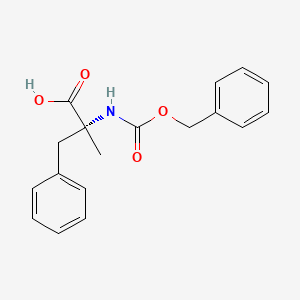
![5-[4-[[[2-(1-Cyclohexylethylamino)-2-oxoethyl]-(4-methylphenoxy)carbonylamino]methyl]phenyl]pyridine-3-carboxylic acid](/img/structure/B13390283.png)

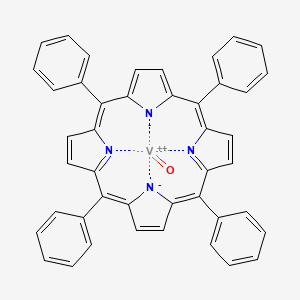
![1-[6-(4-Nitrophenyl)imidazo[2,1-b]thiazol-5-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13390303.png)
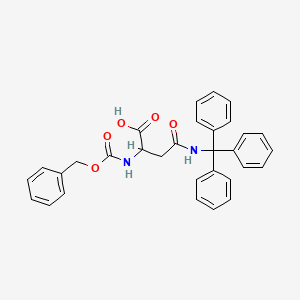
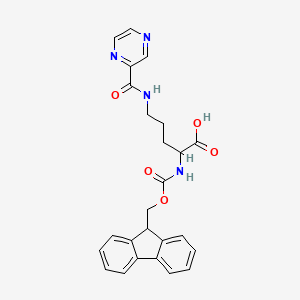
![4-[5,7-dimethoxy-6-(3-methylbut-2-enyl)-3,4-dihydro-2H-chromen-3-yl]benzene-1,3-diol](/img/structure/B13390328.png)

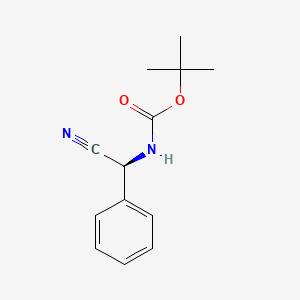
![4-[4-[(1-Oxo-2-propenyl)oxy]butoxy]benzoic acid [1,1'-biphenyl]-4-yl ester](/img/structure/B13390343.png)
![4-[2-[3-Bromo-4-[2-(4-hydroxyphenyl)ethenyl]phenyl]ethenyl]phenol](/img/structure/B13390347.png)
